molecular formula C11H12N2S B12595211 3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- CAS No. 647011-31-2

3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)-

Cat. No.: B12595211
CAS No.: 647011-31-2
M. Wt: 204.29 g/mol
InChI Key: JQSCDVRNBGEOIE-UHFFFAOYSA-N
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Description

The compound 3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- is a pyridine derivative featuring:

  • A carbonitrile group at the 3-position, which introduces electron-withdrawing properties.

Properties

CAS No.

647011-31-2

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

6-(2-methylprop-1-enyl)-2-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C11H12N2S/c1-8(2)6-10-5-4-9(7-12)11(13-10)14-3/h4-6H,1-3H3

InChI Key

JQSCDVRNBGEOIE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=NC(=C(C=C1)C#N)SC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Nitrile Group: This step might involve the use of cyanation reactions.

    Substitution with 2-Methyl-1-Propenyl and Methylthio Groups: These groups can be introduced through alkylation or thiolation reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halides, nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyridines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine

Industry

    Agrochemicals: Possible use in the development of pesticides or herbicides.

    Materials Science: Utilized in the creation of novel materials with unique properties.

Mechanism of Action

The mechanism of action for 3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- would depend on its specific application. In pharmaceuticals, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile and methylthio groups could play a role in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- with structurally related compounds from the evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- (Target) 6-(2-methyl-1-propenyl), 2-SCH₃ Not explicitly provided Alkenyl group for steric effects; methylthio for electronic modulation N/A
3-Pyridinecarbonitrile, 6-[[2-[[4-(2,4-dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]amino]- (CHIR99021) Complex pyrimidinyl-imidazolyl substituent 465.3 Bioactive GSK3 inhibitor; dichlorophenyl and imidazole for target binding
(2Z)-2-(4-Cyanobenzylidene)-...-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 4-Cyanobenzylidene, 7-(5-methylfuran-2-yl) 403 (C₂₂H₁₇N₃O₃S) Thiazolo-pyrimidine fused ring; dual cyano groups for reactivity
2-(6-(Methylthio)pyridin-3-yl)-4-(trifluoromethyl)aniline 6-SCH₃, 4-CF₃ Not provided Trifluoromethyl for electron-withdrawing effects; aniline for derivatization
8-(Methylthio)-...pyrimido[2,1-b][1,3]oxazine-7-carbonitrile (3) 8-SCH₃, oxazine fused ring Not provided Replaceable methylthio group; oxazine ring for stability

Key Differences and Implications

Substituent Position and Reactivity: The target compound’s 2-methyl-1-propenyl group at the 6-position contrasts with the dichlorophenyl-imidazolyl substituent in CHIR99021 .

Synthetic Approaches :

  • Compounds like 11a/b in are synthesized via condensation of thiouracil derivatives with aldehydes , whereas CHIR99021 likely requires multi-step coupling of pyrimidine and pyridine precursors . The target compound might employ similar condensation or cross-coupling strategies.

Spectral Characteristics :

  • IR spectra of analogs show CN stretches near 2,210–2,220 cm⁻¹ (e.g., 11b , CHIR99021 ), a range consistent with the target compound.
  • ^1H NMR shifts for methylthio groups (~2.24–2.37 ppm ) and alkenyl protons (~7.94 ppm ) are expected in the target compound.

Biological and Chemical Applications :

  • CHIR99021 demonstrates bioactivity as a GSK3 inhibitor , while methylthio-containing compounds like (3) highlight the group’s role as a leaving group in nucleophilic substitutions. The target compound’s propenyl group could enable Diels-Alder reactions or polymerization.

Research Findings and Data Gaps

  • CHIR99021 ’s structural complexity correlates with its high molecular weight (465.3 g/mol) and specificity for kinase targets . In contrast, the simpler target compound may prioritize synthetic accessibility over bioactivity.
  • The replaceable methylthio group in compound (3) suggests that the target’s 2-SCH₃ could be substituted with amines or halogens for diversification.
  • Further studies should prioritize synthesis and characterization.

Biological Activity

3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)-, identified by the CAS number 647011-31-2, is a pyridine derivative with significant biological activity. This compound has garnered attention due to its potential applications in pharmaceuticals and agriculture. This article explores its biological activities, synthesis, and relevant research findings.

  • Molecular Formula : C11H12N2S
  • Molecular Weight : 204.291 g/mol

The compound features a pyridine ring substituted with a carbonitrile group and other functional groups that contribute to its biological properties.

Antioxidant Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit notable antioxidant properties. For instance, certain synthesized pyridine derivatives demonstrated high activity against free radicals, with some compounds achieving over 70% inhibition at low concentrations (25 μg/mL) against the DPPH radical .

Enzyme Inhibition

3-Pyridinecarbonitrile derivatives have shown promising results in enzyme inhibition studies:

  • Acetylcholinesterase (AChE) : The compound displayed inhibition against AChE with Ki values ranging from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM.
  • Carbonic Anhydrases (hCA I and II) : Inhibition was also observed with Ki values between 1.47 ± 0.37 nM and 10.06 ± 2.96 nM for hCA I, and between 3.55 ± 0.57 nM and 7.66 ± 2.06 nM for hCA II .

These findings suggest that the compound could be developed as a therapeutic agent targeting neurodegenerative diseases or conditions requiring enzyme modulation.

Antimicrobial Activity

Pyridine derivatives have been studied for their antimicrobial properties. Some compounds within this class have shown effectiveness against various bacterial strains, indicating potential use in developing antimicrobial agents .

Synthesis of the Compound

The synthesis of 3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- typically involves reactions starting from pyridine derivatives combined with suitable reagents to introduce the desired substituents. The general synthetic pathway includes:

  • Formation of Pyridine Derivative : Starting from readily available pyridine-2,5-dicarboxylic acid.
  • Refluxing with Isothiocyanates : This step yields thiosemicarbazides which are then cyclized to form the target compound.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography .

Study on Antioxidant Activity

In a study published in Wiley Periodicals, various pyridine derivatives were synthesized and tested for their antioxidant capabilities using the DPPH assay. Among them, a specific derivative exhibited an inhibition rate of approximately 72.93% at a concentration of 25 μg/mL, highlighting the potential of these compounds in antioxidant applications .

Study on Enzyme Inhibition

A comprehensive evaluation of synthesized pyridine derivatives for AChE and carbonic anhydrase inhibition revealed significant inhibitory effects across multiple compounds. The study emphasized the structure-activity relationship (SAR), indicating that specific substitutions on the pyridine ring enhance biological activity .

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